molecular formula C17H9NO6 B2879153 2-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1H-indene-1,3(2H)-dione CAS No. 39752-07-3

2-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1H-indene-1,3(2H)-dione

Cat. No. B2879153
CAS RN: 39752-07-3
M. Wt: 323.26
InChI Key: RIWMSZAWFLZAKW-UHFFFAOYSA-N
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Description

The compound “2-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1H-indene-1,3(2H)-dione” has a molecular formula of C17H9NO6 . It is related to the compound “(E)-[(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]aminothiourea”, which has a molecular formula of C9H8N4O4S .

Scientific Research Applications

Synthesis and Characterization of Complex Compounds

The synthesis and characterization of complex compounds, including those with nitro, methylene, and dione functional groups, are of significant interest in the field of chemical research. These studies often focus on the synthesis of novel compounds with potential applications in materials science, catalysis, and organic electronics. For example, the synthesis and characterization of heteroleptic Ni(ii) complexes with dithiolate-phosphine have been reported, highlighting the importance of structural analysis in understanding the properties of complex materials (Anamika et al., 2020).

Biological Activities and Molecular Docking

Some research focuses on the biological activities of compounds with nitro, dione, and other related functional groups. This includes evaluating their potential as antibacterial agents, enzyme inhibitors, or anticancer compounds. Studies also employ molecular docking to predict how these compounds interact with biological targets, which can guide the development of new pharmaceuticals. For example, novel 1,4‐naphthoquinone derivatives and their metal complexes have been characterized for their biological activity and interactions with bacterial organisms, suggesting a method for evaluating similar compounds' potential biomedical applications (Ekennia et al., 2018).

Environmental and Explosive Degradation

Research into the microbial degradation of explosives has investigated the transformation and mineralization of nitroaromatic compounds. Although not directly related, the study of such processes can provide insights into the environmental fate of chemically similar compounds and how they might be biologically or chemically decomposed in environmental remediation efforts (Hawari et al., 2000).

properties

IUPAC Name

2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9NO6/c19-16-10-3-1-2-4-11(10)17(20)12(16)5-9-6-14-15(24-8-23-14)7-13(9)18(21)22/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWMSZAWFLZAKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1H-indene-1,3(2H)-dione

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